molecular formula C9H6ClN3 B13008801 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile

Cat. No.: B13008801
M. Wt: 191.62 g/mol
InChI Key: DGAGPZAOFDWKOT-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl]- . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolo[3,2-b]pyridine core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrrolo[3,2-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various cellular signaling pathways, leading to potential therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6ClN3

Molecular Weight

191.62 g/mol

IUPAC Name

5-chloro-1-methylpyrrolo[3,2-b]pyridine-2-carbonitrile

InChI

InChI=1S/C9H6ClN3/c1-13-6(5-11)4-7-8(13)2-3-9(10)12-7/h2-4H,1H3

InChI Key

DGAGPZAOFDWKOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C#N)N=C(C=C2)Cl

Origin of Product

United States

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